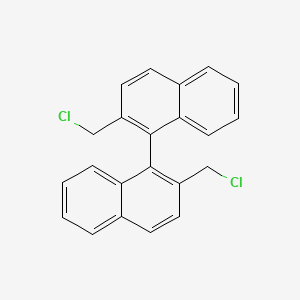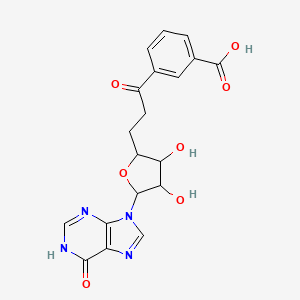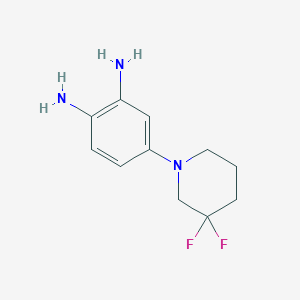
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺是一种有机化合物,其特征在于二氟甲基和吡咯烷基基团连接到苯胺环上
准备方法
合成路线和反应条件
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺的合成通常涉及在苯胺环上引入二氟甲基和吡咯烷基基团。一种常见的方法包括在特定条件下,将4-(吡咯烷-1-基)苯胺与二氟甲基化试剂反应。反应条件通常包括使用碱和溶剂,例如二甲基亚砜 (DMSO) 或四氢呋喃 (THF)。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,例如色谱法。
化学反应分析
反应类型
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将硝基(如果存在)转化为胺基。
取代: 该化合物可以参与亲核取代反应,其中二氟甲基或吡咯烷基基团可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或氢气 (H2) 在催化剂存在下的还原剂。
取代: 通常采用氢化钠 (NaH) 或有机锂化合物等试剂。
主要产物
由这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生醌类,而还原可能产生胺类。
科学研究应用
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺在科学研究中具有多种应用:
药物化学: 它被用作合成药物化合物的构建块,尤其是针对神经系统疾病的药物。
材料科学: 该化合物被探索用于开发先进材料,包括聚合物和涂层。
生物学研究: 它用作生化测定中的探针,用于研究酶相互作用和受体结合。
作用机制
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。二氟甲基基团可以增强化合物的结合亲和力和稳定性,而吡咯烷基基团可以调节其药代动力学特性。这些相互作用可以导致特定生化途径的激活或抑制,从而导致观察到的化合物效应。
相似化合物的比较
类似化合物
3-(吡咯烷-1-基)苯胺: 缺少二氟甲基基团,这可能导致不同的化学性质和生物活性。
4-(二氟甲基)苯胺: 缺少吡咯烷基基团,影响其整体反应性和应用。
独特性
3-(二氟甲基)-4-(吡咯烷-1-基)苯胺因同时存在二氟甲基和吡咯烷基基团而独一无二,这赋予了它独特的化学和生物特性。这种组合允许在各个领域进行多功能应用,使其成为研究和开发中宝贵的化合物。
属性
分子式 |
C11H14F2N2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-7-8(14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
InChI 键 |
UJCQCFIDKNHIOD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)










![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

